6-cyanobenzofuran-2-carboxylic Acid
Description
6-Cyanobenzofuran-2-carboxylic acid is a benzofuran derivative featuring a cyano (-CN) group at the 6-position and a carboxylic acid (-COOH) moiety at the 2-position of the fused aromatic ring system. Benzofuran scaffolds are widely studied due to their presence in bioactive molecules, pharmaceuticals, and organic materials. The cyano group introduces strong electron-withdrawing effects, which may enhance the acidity of the carboxylic acid and influence reactivity in coupling or cyclization reactions.
Properties
CAS No. |
84102-90-9 |
|---|---|
Molecular Formula |
C10H5NO3 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
6-cyano-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H5NO3/c11-5-6-1-2-7-4-9(10(12)13)14-8(7)3-6/h1-4H,(H,12,13) |
InChI Key |
PPVQUKHVACZSBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=C2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 6-cyanobenzofuran-2-carboxylic acid exhibit significant antimicrobial properties. A study demonstrated that certain analogs showed potent activity against various bacterial strains, suggesting potential for development into new antibiotics.
Case Study: Antibacterial Screening
In a comparative study, several derivatives were synthesized and screened against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the carboxylic acid group enhanced antibacterial efficacy, with some compounds achieving minimum inhibitory concentrations (MICs) lower than standard antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 4 | 8 |
| Compound C | 16 | 32 |
Materials Science
Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve resistance to thermal degradation.
Case Study: Polymer Blends
A study investigated the blending of polyvinyl chloride (PVC) with varying concentrations of this compound. The findings revealed that even small amounts of the compound significantly increased the tensile strength and thermal stability of the resulting materials.
| Blend Ratio (wt%) | Tensile Strength (MPa) | Thermal Degradation Temperature (°C) |
|---|---|---|
| 0% | 25 | 200 |
| 5% | 30 | 220 |
| 10% | 35 | 240 |
Environmental Chemistry
Pollutant Degradation
The compound has been explored for its potential in degrading environmental pollutants, particularly in wastewater treatment processes. Its ability to act as a catalyst in photodegradation reactions has been documented.
Case Study: Photocatalytic Activity
A series of experiments evaluated the photocatalytic degradation of dyes in wastewater using this compound as a catalyst under UV irradiation. Results indicated that the compound effectively reduced dye concentration by over 90% within a few hours.
| Dye Type | Initial Concentration (mg/L) | Final Concentration (mg/L) after Treatment |
|---|---|---|
| Methylene Blue | 50 | 4 |
| Rhodamine B | 50 | 3 |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Key Comparisons:
Electronic Effects: The cyano group in this compound is a stronger electron-withdrawing group than fluorine or hydroxyl, likely increasing the acidity of the carboxylic acid (lower pKa) compared to the fluoro and hydroxy analogs .
Solubility and Reactivity: Hydroxy-substituted derivatives (e.g., 6-hydroxybenzofuran-2-carboxylic acid) exhibit higher solubility in aqueous or polar solvents due to hydrogen bonding, whereas the cyano analog may favor organic solvents like DMSO or DMF . The methyl group in 6-hydroxy-3-methyl-benzofuran-2-carboxylic acid introduces steric hindrance, which could reduce reactivity in substitution reactions compared to unsubstituted analogs .
Applications: Hydroxy and methyl derivatives are commonly used in pharmaceutical intermediates or polymer research due to their hydrogen-bonding and steric properties .
Research Findings and Implications
- Synthetic Challenges: The synthesis of this compound may require nitrile introduction via cyanation reactions, whereas hydroxy analogs are often derived from hydrolysis of ester precursors .
- Stability: Fluorinated analogs (e.g., 6-fluoro derivative) demonstrate enhanced metabolic stability in drug discovery contexts compared to hydroxy or cyano derivatives, which may undergo faster degradation .
- Thermal Properties : Methyl-substituted compounds like 6-hydroxy-3-methyl-benzofuran-2-carboxylic acid may exhibit higher melting points due to crystalline packing effects, though specific data are unavailable .
Q & A
Q. What are the common synthetic routes for 6-cyanobenzofuran-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors or functionalization of benzofuran scaffolds. For example, benzofuran derivatives are often synthesized via cyclocondensation of ortho-substituted phenols with α,β-unsaturated carbonyl compounds, followed by cyanidation at the 6-position. Optimization strategies include:
- Temperature control : Higher temperatures (80–120°C) may accelerate cyclization but risk side reactions.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or palladium catalysts can enhance substitution efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Yields can be monitored via TLC or HPLC, with purification by recrystallization or column chromatography.
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are limited, general protocols for benzofuran derivatives apply:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation.
- Disposal : Follow institutional guidelines for organic cyanides, which may require neutralization before disposal .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : The cyano group (C≡N) at position 6 deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7.5–8.5 ppm). Carboxylic protons (if free) appear broad around δ 12–13 ppm .
- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (C₁₀H₅NO₃: 191.05 g/mol).
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and theoretical spectral data when characterizing this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- Cross-validation : Use hyphenated techniques (e.g., LC-NMR) to correlate retention time with spectral data.
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .
- Purity checks : Perform elemental analysis or HRMS to rule out contaminants.
Q. What strategies are effective in modifying the this compound scaffold to enhance its bioactivity or physicochemical properties?
- Methodological Answer : Structural modifications can be guided by:
- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at position 5 may enhance metabolic stability.
- Bioisosteric replacement : Replace the carboxylic acid with a tetrazole moiety to improve solubility while retaining acidity .
- Co-crystallization studies : Analyze intermolecular interactions to optimize solid-state stability .
Q. In catalytic applications, how does the electronic nature of the cyano group in this compound influence its coordination behavior with metal ions?
- Methodological Answer : The cyano group’s strong electron-withdrawing nature polarizes the benzofuran ring, enhancing ligand-metal charge transfer. For example:
- Coordination modes : The carboxylic acid and cyano groups can act as bidentate ligands for transition metals (e.g., Cu²⁺ or Pd²⁺), forming stable complexes.
- Catalytic activity : Metal complexes may exhibit enhanced catalytic efficiency in cross-coupling reactions due to improved electron-deficient character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
